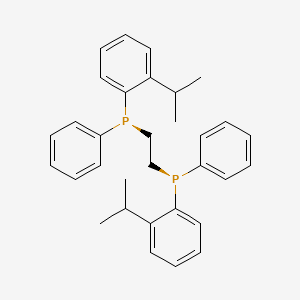
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is a chiral bidentate ligand used in coordination chemistry. This compound is part of the phosphine family, which is known for its ability to stabilize and activate organotransition metal species. The unique structure of this compound, featuring two phosphine groups attached to an ethane backbone, allows it to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane typically involves the reaction of a lithium salt of a substituted phenyl compound with 1,2-bis(dichlorophosphino)ethane. For instance, the lithium salt of 2-bromo-m-xylene can be reacted with 1,2-bis(dichlorophosphino)ethane in diethyl ether to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is used in the study of enzyme mimetics and as a probe for understanding metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
作用機序
The mechanism by which 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another member of the phosphine family with similar properties.
1,2-Bis(dicyclohexylphosphino)ethane: Known for its use in homogeneous catalysis.
Uniqueness
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is unique due to its chiral nature and the presence of isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in asymmetric catalysis, where the chiral environment is crucial for the formation of enantiomerically pure products .
特性
分子式 |
C32H36P2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
(S)-phenyl-[2-[phenyl-(2-propan-2-ylphenyl)phosphanyl]ethyl]-(2-propan-2-ylphenyl)phosphane |
InChI |
InChI=1S/C32H36P2/c1-25(2)29-19-11-13-21-31(29)33(27-15-7-5-8-16-27)23-24-34(28-17-9-6-10-18-28)32-22-14-12-20-30(32)26(3)4/h5-22,25-26H,23-24H2,1-4H3/t33-,34-/m0/s1 |
InChIキー |
GWQTYIBTIYPNAE-HEVIKAOCSA-N |
異性体SMILES |
CC(C)C1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
正規SMILES |
CC(C)C1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
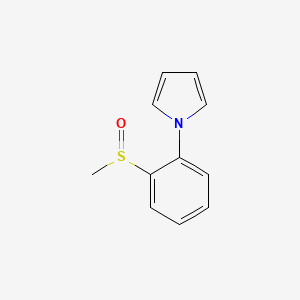
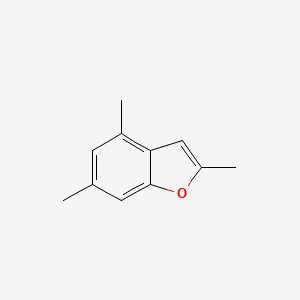
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
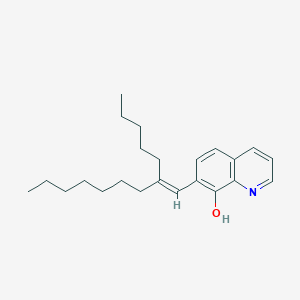
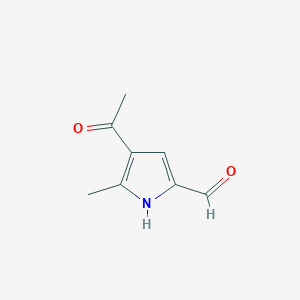
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
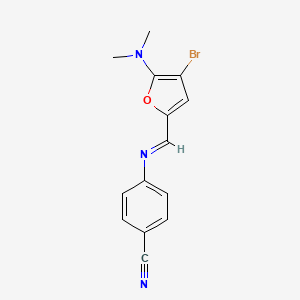
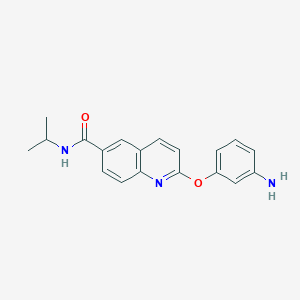
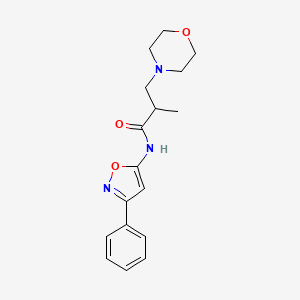
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)

